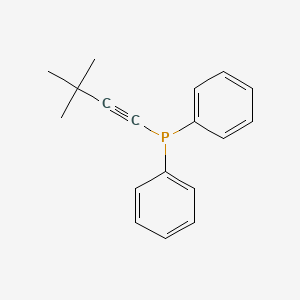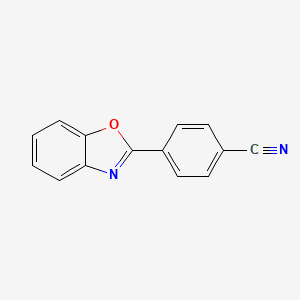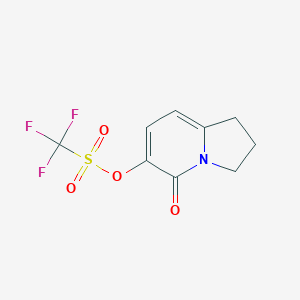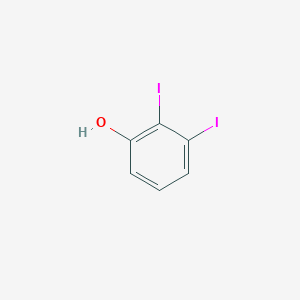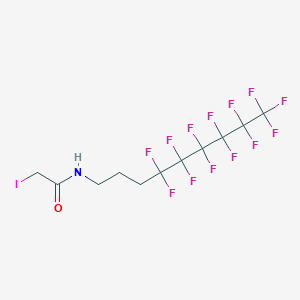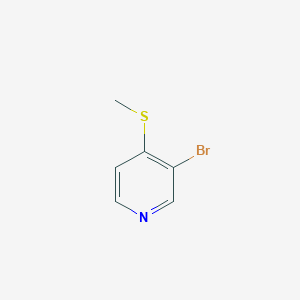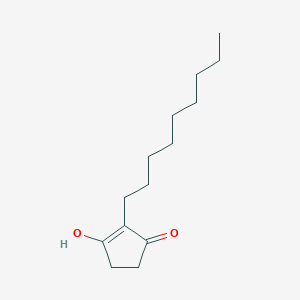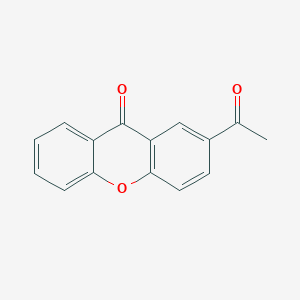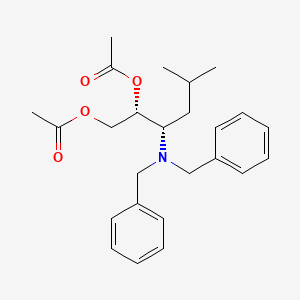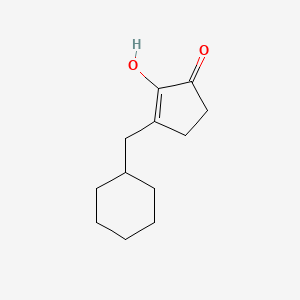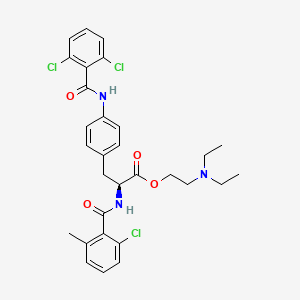
4-(4-Chlorophenyl)-1-butene
説明
“4-(4-Chlorophenyl)-1-butene” is likely a compound that contains a butene (4-carbon alkene) group attached to a 4-chlorophenyl group. The presence of the alkene group suggests that it might participate in reactions typical of alkenes, such as addition reactions. The chlorophenyl group is a common motif in many biologically active compounds, suggesting potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)-1-butene” would consist of a butene (an alkene with 4 carbons) attached to a 4-chlorophenyl group. The presence of the alkene could introduce geometric isomerism (cis/trans or E/Z isomerism) into the molecule .Chemical Reactions Analysis
As an alkene, “4-(4-Chlorophenyl)-1-butene” could potentially undergo addition reactions typical of alkenes, such as halogenation, hydrohalogenation, hydration, and hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenyl)-1-butene” would depend on its exact structure, including the configuration of the alkene group. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .科学的研究の応用
Photogeneration and Reactivity of Aryl Cations
Research on the photochemistry of 4-chlorophenol and 4-chloroanisole has shown that these compounds can undergo reductive dehalogenation leading to the formation of arylated products. These findings suggest potential applications in synthesizing compounds through photogeneration and reactivity of aryl cations, demonstrating a method for accessing diverse chemical structures via light-mediated reactions (Protti, Fagnoni, Mella, & Albini, 2004).
Microwave-Assisted Synthesis for Photocatalysis
A study highlighted the synthesis of porous aggregates of CuS nanoparticles through microwave-assisted reactions, showing significant photocatalytic activity towards the degradation of methylene blue, methyl orange, and 4-chlorophenol under natural sunlight. This suggests an avenue for environmental cleanup applications, such as water purification and the degradation of toxic organic pollutants (Nethravathi et al., 2019).
Hydrogenation of Alkadienes
The hydrogenation of 1,3-butadiene catalyzed by rhenium has been studied, yielding various products including 1-butene. Such research may provide insights into refining processes and the production of industrial chemicals, showcasing the versatility of catalytic reactions in transforming unsaturated hydrocarbons into more valuable or reactive products (Grant, Moyes, & Wells, 1978).
Electrochemical Synthesis for Carboxylic Acids
An electrochemical approach has been developed for the synthesis of carboxylic acids from alkenes like propene and 1-butene using CO2 as a carbon source. This method offers a green chemistry perspective on utilizing CO2, a greenhouse gas, to synthesize valuable chemical products, potentially impacting the chemical industry by providing more sustainable synthetic routes (Bringmann & Dinjus, 2001).
Visible-Light-Induced Photocatalytic Degradation
Investigations into the visible-light-induced degradation of 4-chlorophenol in aqueous suspension of pure TiO2 have demonstrated that such reactions can occur under visible light, contrary to common expectations. This opens up new possibilities for utilizing sunlight in photocatalytic processes for environmental decontamination, especially in the removal of hazardous phenolic compounds from water sources (Kim & Choi, 2005).
将来の方向性
The potential applications of “4-(4-Chlorophenyl)-1-butene” would depend on its biological activity, which is currently unknown. Future research could involve testing its activity against various biological targets, studying its pharmacokinetics and toxicity, and potentially developing it into a therapeutic agent .
特性
IUPAC Name |
1-but-3-enyl-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJQWMSGSABUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453368 | |
| Record name | 4-(4-Chlorophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1-butene | |
CAS RN |
3047-24-3 | |
| Record name | 1-(3-Buten-1-yl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(3-buten-1-yl)-4-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



